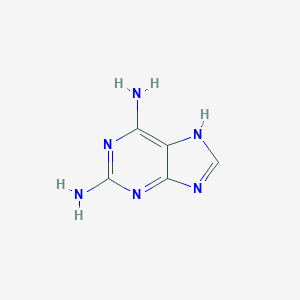

2,6-Diaminopurine

説明

Structure

3D Structure

特性

IUPAC Name |

7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSXOMSJDRHRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062052 | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-98-9, 133762-79-5 | |

| Record name | 2,6-Diaminopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-purin-9-yl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diaminopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine-2,6-diamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of 2-Fluoro-6-Aminopurine Intermediates

The diazotization-fluorination strategy represents a breakthrough in DAP synthesis. Starting with 2,6-diaminopurine nucleosides, treatment with tert-butyl nitrite and 70% HF-pyridine selectively replaces the 2-amino group with fluorine, yielding 2-fluoro-6-aminopurine derivatives. This reaction exploits the differential reactivity of the 2- and 6-amino groups, with the 2-position undergoing diazotization 15–20 times faster than the 6-position. The fluorine atom’s electronegativity deactivates the 6-NH₂ group, eliminating the need for protective groups during subsequent steps.

Key intermediates include:

Phosphoramidite and CPG Building Block Preparation

Phosphoramidites are synthesized by reacting 5′-O-DMTr-protected intermediates with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Controlled phosphitylation at -20°C achieves 89–93% yields for 2′-deoxy, 2′-O-methyl, and LNA variants. Controlled-pore glass (CPG) supports functionalized with 2-fluoro-6-aminopurine enable solid-phase oligonucleotide synthesis, with loadings of 40–50 μmol/g.

Direct Glycosylation Method

Sodium Salt Glycosylation Procedure

Traditional glycosylation employs 2,6-bis(tetramethylsuccinimide)-purine and 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. The sodium salt method facilitates N9-glycosidic bond formation, yielding this compound-2′-deoxyriboside in 67% yield after column purification. This method avoids regioselectivity issues but requires exhaustive purification to remove unreacted chlorinated sugar.

Protection and Deprotection Strategies

Selective protection of the 6-amino group using tetramethylsuccinimide (TMSI) allows O²-carbonyl functionalization for isoguanosine synthesis. However, competing reactions at N1 and N3 necessitate low temperatures (-40°C) and anhydrous conditions, limiting scalability.

Locked Nucleic Acid (LNA) Modification Strategy

Synthesis of LNA-2,6-Diaminopurine Riboside

LNA-DAP derivatives enhance duplex stability by constraining the ribose ring. Starting with pentafuranose derivative 1 , condensation with trimethylsilylated DAP in 1,2-dichloroethane yields a bicyclic intermediate. Subsequent methanesulfonylation and benzoate displacement achieve 5′-O-benzoyl-LNA-DAP (4 ) in 61% yield. Final deprotection with ammonium formate/Pd/C furnishes LNA-DAP riboside (6 ) with an 18% overall yield.

Phosphoramidite Derivatization

Phosphitylation of LNA-DAP with 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite produces the 3′-O-phosphoramidite (10 ) in 93% yield. Acetyl protection of the 2- and 6-amino groups ensures compatibility with automated oligonucleotide synthesis.

Postsynthetic Modification Using 2-Fluoro-6-Aminopurine

Solid-Phase Conjugation

Oligonucleotides containing 2-fluoro-6-aminopurine undergo ligand conjugation during ammonia deprotection. Heating CPG-bound strands with hexadecylamine at 90°C for 2 h achieves >80% conjugation efficiency. This method is ideal for 3′-end modifications but struggles with bulky ligands like GalNAc due to steric hindrance.

Solution-Phase Ligand Attachment

After cleavage from solid support, oligonucleotides react with amines in microwave-assisted reactions (75°C, 4 h). LCMS analysis confirms >85% conversion to DAP-conjugates without strand degradation.

Comparative Analysis of Preparation Methods

Applications in Oligonucleotide Therapeutics

DAP-modified siRNAs exhibit 2.1–3.3°C higher melting temperatures compared to adenine-containing strands, enhancing hepatic delivery. Conjugation to N-acetylgalactosamine (GalNAc) via postsynthetic methods improves hepatocyte targeting, with ED₅₀ values reduced by 40% in murine models .

化学反応の分析

Reactions with Chloroacetaldehyde

When 2,6-diaminopurine is reacted with chloroacetaldehyde, several products can be formed, including 5-aminoimidazo[2,1-i]purine, 9-aminoimidazo[2,1-b]purine, imidazo[1,2-a]purine, and diimidazo[2,1-b:2',1'-i]purine .

Hydrolytic Reactions

The enzyme MazZ (homologous to MazG, EC 3.6.1.8) catalyzes the following reaction :

The enzyme PurZ (homologous to PurA, EC 6.3.4.4) then performs :

The resulting dSMP is processed by host enzymes analogously to adenylosuccinate to produce dZTP .

Tautomerization

This compound can exist in different tautomeric forms, such as the 9H and 7H tautomers . The 9H tautomer has a small barrier to ultrafast relaxation via puckering of its 6-membered ring, while the 7H tautomer has a larger barrier to reach a conical intersection and also has a sizable triplet yield .

Mutagenicity

N6-methoxy-2,6-diaminopurine (dK) has been examined and found to be a potent transition mutagen in Escherichia coli, unlike the closely related nucleoside derived from N6-methoxyaminopurine (dZ), which was only weakly mutagenic .

Repair of DNA Lesions

This compound can enable the repair of cyclobutane pyrimidine dimers (CPDs) with high yields, reaching up to 92% . This self-repairing activity is attributed to the excellent electron-donating properties of this compound in nucleic acid strands .

Readthrough of UGA Premature Stop Codons

This compound (DAP) has been shown to promote efficient readthrough of UGA premature stop codons . DAP can correct a nonsense mutation in the Cftr gene in vivo in a cystic fibrosis mouse model .

科学的研究の応用

Genetic Research Applications

Nonsense Mutation Correction

One of the most promising applications of DAP is its ability to promote readthrough of premature stop codons, particularly UGA codons. This property is crucial for addressing genetic diseases caused by nonsense mutations, which account for approximately 10% of genetic disorders, including cystic fibrosis (CF) . Recent studies have demonstrated that DAP can effectively correct UGA mutations in the CFTR gene in vivo. In a mouse model, DAP was administered in utero and through breastfeeding, leading to functional restoration of the CFTR protein .

Mechanism of Action

DAP's mechanism involves interference with tRNA-specific modifications that typically inhibit readthrough. Specifically, it inhibits the activity of the FTSJ1 enzyme responsible for modifying tRNA carrying tryptophan . This results in the incorporation of tryptophan at the UGA stop codon position, allowing for the synthesis of full-length proteins .

Prebiotic Chemistry and Evolutionary Biology

DAP has been implicated in studies concerning the origins of life on Earth. Research indicates that substituting adenine with DAP can enhance the repair of cyclobutane pyrimidine dimers (CPDs), a type of DNA damage caused by UV radiation. This substitution has shown repair yields as high as 92%, suggesting that DAP could have played a critical role in prebiotic nucleic acid chemistry by promoting self-repair mechanisms under UV-rich conditions .

Photoreversal Properties

The electron-donating properties of DAP facilitate efficient photoreversal of CPDs in DNA structures. Computational studies have suggested that DAP-containing nucleotides exhibit favorable photophysical properties compared to their adenine counterparts, making them suitable candidates for further exploration in evolutionary biology .

Biochemical Applications

Antisense Oligonucleotides

DAP is utilized in the design of antisense oligonucleotides due to its ability to enhance binding affinity and sequence discrimination. This application is particularly valuable in targeting specific RNA sequences for therapeutic purposes, such as inhibiting the expression of harmful genes or correcting mutations .

Peptide Nucleic Acids (PNA)

Incorporation of DAP into PNAs has been shown to improve their binding characteristics to complementary DNA strands. This advancement could lead to more effective tools for gene regulation and therapeutic interventions .

Therapeutic Development

The therapeutic potential of DAP extends beyond genetic diseases. Its stability in plasma and ability to distribute throughout various tissues make it an attractive candidate for drug development. Studies indicate that DAP remains stable under physiological conditions, which is critical for its use as a therapeutic agent .

Summary Table: Applications of this compound

作用機序

2,6-Diaminopurine exerts its effects by incorporating into nucleic acids in place of adenine. This incorporation enhances the stability of the nucleic acid duplex due to the formation of three hydrogen bonds with thymine. This increased stability can affect the local flexibility of DNA and impede interactions with certain proteins and small molecules . In antiviral applications, it acts as a nucleoside reverse transcriptase inhibitor, interfering with viral replication .

類似化合物との比較

Adenine (6-Aminopurine)

- Structure: Single amino group at position 4.

- Base Pairing : Forms two hydrogen bonds with thymine/uracil.

- Thermodynamic Stability : RNA/DNA duplexes with adenine exhibit lower melting temperatures (Tm) compared to 2,6-DAP-containing duplexes. For example, replacing adenine with 2,6-DAP in 2′-O-methyl RNA increases Tm by 3–5°C .

- Biological Role: Essential in ATP, DNA, and RNA.

2-Aminopurine

Guanine

- Structure: Amino and carbonyl groups at positions 2 and 5.

- Base Pairing : Forms three hydrogen bonds with cytosine, analogous to 2,6-DAP:uracil pairing. However, guanine’s keto group introduces distinct electronic properties .

- Stability : Guanine-cytosine pairs are more thermally stable than 2,6-DAP:uracil in most contexts, but 2,6-DAP shows superior mismatch discrimination in oligonucleotide probes .

Thermodynamic Stability in Duplex Formation

Table 1 compares Tm values of duplexes containing 2,6-DAP versus adenine or guanine:

Key Findings:

- The additional amino group in 2,6-DAP increases duplex stability by enabling a third hydrogen bond, particularly in modified oligonucleotides (e.g., LNA or 2′-O-methyl RNA) .

- In DNA duplexes, 2,6-DAP:T pairs are context-dependent; stability may decrease in A-T-rich regions due to altered base stacking .

Bacteriophage Genomics

- 2,6-DAP replaces adenine in some bacteriophage genomes (e.g., cyanophage S-2L), evading host restriction enzymes . Adenine and guanine lack this evolutionary adaptability.

Meteoritic Nucleobases

Oligonucleotide Design

Therapeutic Potential

- Antiviral Agents: 2,6-DAP derivatives inhibit viral polymerases by mimicking adenine, whereas 2-aminopurine derivatives primarily cause transcription errors .

- Leukemia Studies : Unlike nitrogen mustards, 2,6-DAP failed to sterilize leukemic cells in vivo but showed in vitro cytotoxicity at high concentrations .

生物活性

2,6-Diaminopurine (DAP) is a purine derivative that has garnered attention for its significant biological activities, particularly in the realms of genetic mutation correction and DNA repair. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of DAP's biological activity.

Overview of this compound

This compound is structurally similar to adenine but possesses two amino groups at the 2 and 6 positions. This modification enhances its ability to interact with nucleic acids and has implications for its role in various biological processes.

1. DNA Repair Mechanisms

Recent studies have highlighted DAP's capacity to facilitate the repair of DNA lesions, particularly cyclobutane pyrimidine dimers (CPDs), which are common forms of UV-induced DNA damage. Research indicates that substituting adenine with DAP can yield repair efficiencies as high as 92% for CPDs. This remarkable self-repairing activity is attributed to DAP's excellent electron-donating properties within nucleic acid strands .

Table 1: Repair Efficiency of CPDs Using DAP

| Nucleobase | Repair Efficiency (%) |

|---|---|

| Adenine | 50 |

| This compound | 92 |

2. Correction of Nonsense Mutations

DAP has been identified as a potent suppressor of UGA premature stop codons. In a study involving cystic fibrosis (CF) mouse models, DAP was shown to correct nonsense mutations in the CFTR gene effectively. The compound demonstrated stability in plasma and favorable pharmacokinetics, allowing it to diffuse throughout the body and restore CFTR function in various tissues .

Case Study: Cystic Fibrosis Mouse Model

- Objective : Assess the efficacy of DAP in correcting CFTR gene mutations.

- Method : Daily administration of DAP in a CF mouse model.

- Results : Significant restoration of CFTR expression observed in lung and intestinal tissues.

3. Antimetabolite Properties

As an antimetabolite, DAP has potential applications in cancer therapy. It can interfere with nucleic acid synthesis, thus inhibiting cancer cell proliferation. Studies have shown that DAP can enhance the efficacy of other chemotherapeutic agents by increasing their uptake and effectiveness against neoplastic cells .

Table 2: Antimetabolite Effects of DAP

| Treatment Combination | Observed Effect |

|---|---|

| DAP + Gemcitabine | Enhanced cytotoxicity |

| DAP + Methotrexate | Synergistic effects on cell cycle arrest |

Mechanistic Insights

The mechanisms underlying DAP's biological activities involve its interaction with DNA and RNA structures:

- Electron Donation : The presence of amino groups enhances electron donation capabilities, facilitating repair processes.

- Base Pair Stability : Substitution of adenine with DAP increases base-pairing stability, which is crucial for maintaining genetic fidelity during replication and repair .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Therapeutic Applications : Further exploration into its use as a therapeutic agent for genetic disorders caused by nonsense mutations.

- Combination Therapies : Investigating its potential in combination with existing chemotherapeutic agents to enhance treatment efficacy.

- Prebiotic Chemistry : Understanding its role in prebiotic conditions may provide insights into the origins of life on Earth.

Q & A

Q. How to analyze 2,6-DAP’s metabolic incorporation in mammalian systems?

- Workflow :

Radiolabel 2,6-DAP with ¹⁴C/³H for tracer studies.

Extract nucleic acids and hydrolyze to nucleosides.

Quantify incorporation via LC-MS or scintillation counting.

Correlate with APRT activity assays to predict resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。